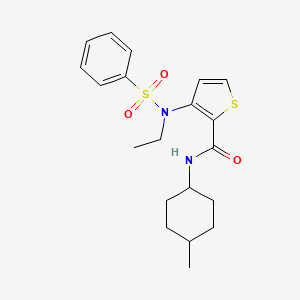
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide, also known as ESI-09, is a chemical compound that has caught the attention of scientists due to its potential therapeutic applications. This compound has been shown to have promising effects on various physiological and biochemical processes, making it a subject of significant scientific research.
Mecanismo De Acción
The mechanism of action of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves the inhibition of RAC1, a protein that plays a crucial role in various physiological processes, including cell growth and migration. By inhibiting RAC1, 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide can prevent the growth and spread of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and improvement of cognitive function. The compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide in lab experiments is its specificity for RAC1, which allows for targeted inhibition of this protein. Additionally, the compound has low toxicity, making it safe for use in animal models. However, one limitation of using 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
The potential therapeutic applications of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide are vast, and there are many future directions for research in this area. One potential avenue is the development of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide derivatives with improved solubility and potency. Additionally, further research is needed to understand the compound's mechanism of action and its effects on other physiological processes. Clinical trials are also needed to determine the safety and efficacy of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide in humans, which could lead to the development of new treatments for cancer and neurological disorders.
Métodos De Síntesis
The synthesis of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves the reaction of N-ethylphenylsulfonamide with 4-methylcyclohexylamine, followed by the addition of thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is its effect on cancer cells. Studies have shown that 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide can inhibit the growth of cancer cells by targeting a specific protein called RAC1. This protein is involved in the regulation of cell growth and migration, and its overexpression has been linked to the development of cancer.
In addition to cancer research, 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propiedades
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-3-22(27(24,25)17-7-5-4-6-8-17)18-13-14-26-19(18)20(23)21-16-11-9-15(2)10-12-16/h4-8,13-16H,3,9-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOXKZXJFZLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NC2CCC(CC2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

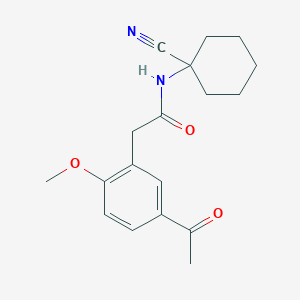
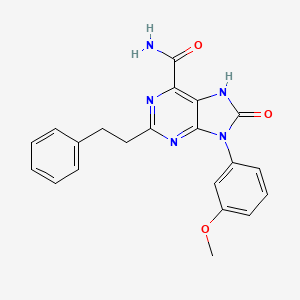
![3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2622247.png)



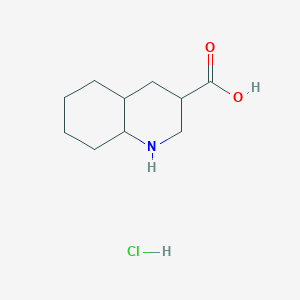
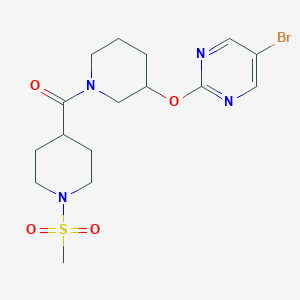

![2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2622260.png)

![3-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2622264.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2622265.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate](/img/structure/B2622266.png)